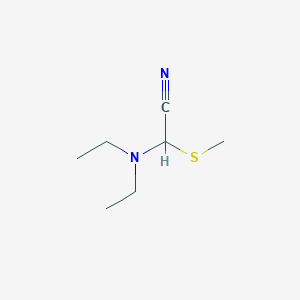
(Diethylamino)(methylsulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)(methylsulfanyl)acetonitrile is an organic compound characterized by the presence of both diethylamino and methylsulfanyl functional groups attached to an acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)(methylsulfanyl)acetonitrile typically involves the reaction of diethylamine with methylthioacetonitrile. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. A common synthetic route is as follows:
Starting Materials: Diethylamine and methylthioacetonitrile.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, to avoid moisture. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)(methylsulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetonitriles.
Scientific Research Applications
(Diethylamino)(methylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Diethylamino)(methylsulfanyl)acetonitrile exerts its effects depends on the specific application. In chemical reactions, the diethylamino group can act as a nucleophile, while the methylsulfanyl group can undergo oxidation or substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylaminoacetonitrile: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methylthioacetonitrile: Lacks the diethylamino group, limiting its nucleophilic properties.
Ethylthioacetonitrile: Similar to methylthioacetonitrile but with an ethyl group instead of a methyl group.
Uniqueness
(Diethylamino)(methylsulfanyl)acetonitrile is unique due to the presence of both diethylamino and methylsulfanyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Properties
CAS No. |
112081-91-1 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
2-(diethylamino)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C7H14N2S/c1-4-9(5-2)7(6-8)10-3/h7H,4-5H2,1-3H3 |
InChI Key |
UZQJGAHDVLICHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















